

Technical Guide: 2-Hydrazinyl-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No.: B1316363

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-hydrazinyl-4-(trifluoromethyl)pyridine**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed synthesis protocol, and its role in synthetic chemistry.

Core Compound Data

Quantitative data for **2-hydrazinyl-4-(trifluoromethyl)pyridine** are summarized below for easy reference.

Property	Value	Reference
Molecular Weight	177.13 g/mol	[1][2][3]
Molecular Formula	C ₆ H ₆ F ₃ N ₃	[1][2][3]
CAS Number	89570-84-3	[1][2][3]
Canonical SMILES	C1=CC(=NC(=C1)NN)C(F)(F)F	
InChI Key	XQCAINVUBSAUBJ-UHFFFAOYSA-N	[4]
Topological Polar Surface Area	50.94 Å ²	[5]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	6	[6]
Rotatable Bond Count	1	[6]

Synthesis and Experimental Protocols

The synthesis of **2-hydrazinyl-4-(trifluoromethyl)pyridine** is most commonly achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine, with hydrazine hydrate.

General Synthesis Protocol[1]

This protocol describes a general method for the synthesis of 2-hydrazinylpyridine derivatives.

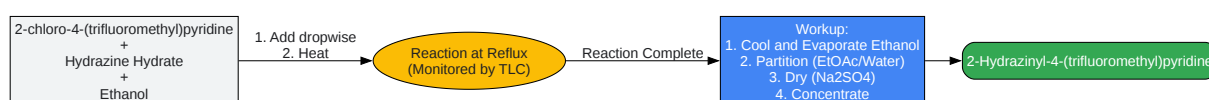
Materials:

- 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)
- Hydrazine hydrate (a suitable excess, e.g., 10 eq)
- Ethanol

- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Procedure:

- To a solution of 2-chloro-4-(trifluoromethyl)pyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
- The reaction mixture is then heated to reflux.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, the mixture is cooled to room temperature.
- The ethanol is removed by evaporation under reduced pressure.
- The resulting residue is partitioned between ethyl acetate and water.
- The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is removed by evaporation to yield the product, **2-hydrazinyl-4-(trifluoromethyl)pyridine**. The product can be used in subsequent reactions without further purification.^[1]



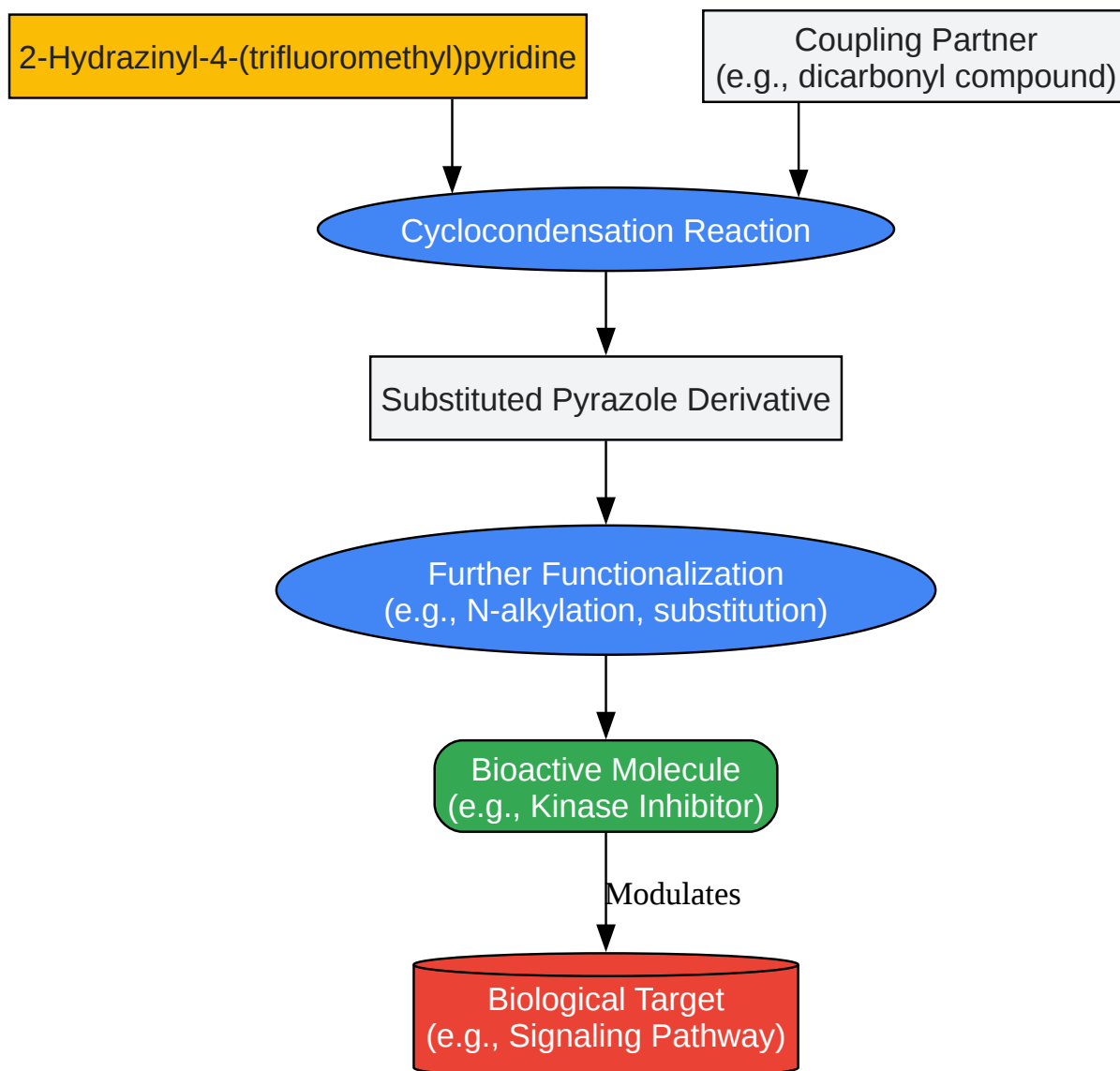
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A generalized workflow for the synthesis of **2-hydrazinyl-4-(trifluoromethyl)pyridine**.

Applications in Drug Discovery and Development

2-Hydrazinyl-4-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The hydrazine moiety is a versatile functional group that can undergo a range of chemical transformations, including cyclization reactions to form pyrazoles, triazoles, and other ring systems. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While a specific signaling pathway directly modulated by this compound is not extensively documented, its utility lies in the generation of more complex molecules that are designed to interact with biological targets. The diagram below illustrates its role as a key intermediate in the synthesis of a hypothetical bioactive molecule.



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Role as an intermediate in the synthesis of a potential bioactive molecule.

Safety Information

A specific Safety Data Sheet (SDS) for **2-hydrazinyl-4-(trifluoromethyl)pyridine** was not available in the search results. However, based on the SDS for similar compounds, such as 2-hydrazino-4-(trifluoromethyl)pyrimidine and hydrazine, the following hazards should be considered^{[4][7][8]}:

- Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][7]
- Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

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